molecular formula C20H21N3O3 B2979439 (2,5-dimethylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946372-26-5

(2,5-dimethylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2979439
CAS No.: 946372-26-5
M. Wt: 351.406
InChI Key: YFYSPHLTIRJMQK-UHFFFAOYSA-N
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Description

(2,5-dimethylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazole ring, which is a five-membered ring containing three nitrogen atoms, and various substituted phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dimethylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.

  • Step 1: Synthesis of Azide

    • Starting with 2,5-dimethylbenzyl chloride, it is reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to form 2,5-dimethylbenzyl azide.
    • Reaction conditions: Room temperature, stirring for several hours.
  • Step 2: Synthesis of Alkyne

    • 4-methoxyphenylacetylene is synthesized from 4-methoxybenzaldehyde through a series of reactions including the formation of the corresponding alcohol and subsequent dehydration.
    • Reaction conditions: Varies depending on the specific steps involved.
  • Step 3: Cycloaddition Reaction

    • The azide and alkyne are then subjected to the Huisgen cycloaddition reaction in the presence of a copper(I) catalyst to form the triazole ring.
    • Reaction conditions: Room temperature to slightly elevated temperatures, typically in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2,5-dimethylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro, halogen, or other substituents on the phenyl rings.

Scientific Research Applications

(2,5-dimethylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2,5-dimethylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, inhibiting their activity or modulating their function. The phenyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-dimethylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
  • (2,5-dimethylphenyl)methyl 1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Uniqueness

The unique combination of substituents in (2,5-dimethylphenyl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate provides it with distinct chemical and biological properties. The specific arrangement of the dimethyl and methoxy groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(2,5-dimethylphenyl)methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-13-5-6-14(2)16(11-13)12-26-20(24)19-15(3)23(22-21-19)17-7-9-18(25-4)10-8-17/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYSPHLTIRJMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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